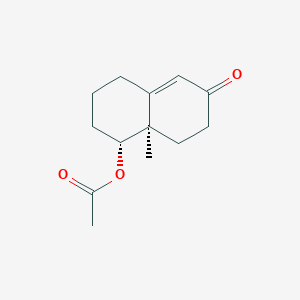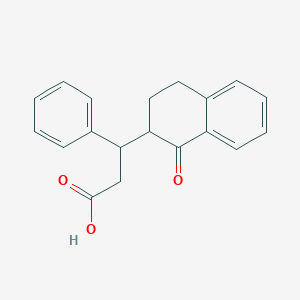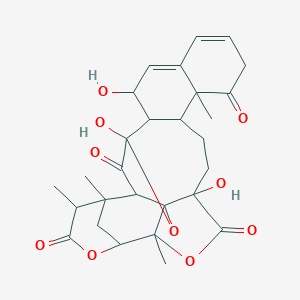![molecular formula C19H20ClN3O2 B240024 2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as MLN8054, is a potent and selective inhibitor of the Aurora A kinase. This compound has been widely studied for its potential applications in cancer therapy and other scientific research areas.
Mecanismo De Acción
MLN8054 is a selective inhibitor of Aurora A kinase, which plays a critical role in regulating mitosis. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 binds to the ATP-binding site of Aurora A kinase, preventing its activation and subsequent phosphorylation of downstream targets. This leads to mitotic defects and cell death in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce mitotic defects and cell death in cancer cells by inhibiting Aurora A kinase. In addition, MLN8054 has been shown to inhibit the growth of cancer cells in vitro and in vivo, both as a single agent and in combination with other chemotherapeutic agents. MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MLN8054 has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, which makes it a valuable tool for studying the role of Aurora A kinase in cancer and other diseases. MLN8054 has also been optimized for high yield and purity, which makes it easy to use in lab experiments. However, there are also limitations to using MLN8054 in lab experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. In addition, MLN8054 has been shown to have off-target effects on other kinases, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MLN8054. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the combination of MLN8054 with other chemotherapeutic agents to enhance its antitumor activity. In addition, MLN8054 has potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections, which warrant further investigation. Overall, the study of MLN8054 has the potential to lead to new insights into the role of Aurora A kinase in cancer and other diseases, and to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of MLN8054 involves the reaction of 2-chloro-N-(2-hydroxy-5-nitrophenyl)benzamide with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the reduction of the nitro group to an amino group. The final product is obtained by acylation of the amino group with 2-(4-methylpiperazin-1-yl)acetyl chloride. This synthesis method has been optimized to produce high yields of pure MLN8054.
Aplicaciones Científicas De Investigación
MLN8054 has been extensively studied for its potential applications in cancer therapy. Aurora A kinase is overexpressed in a variety of human cancers, and its inhibition has been shown to induce mitotic defects and cell death. MLN8054 has demonstrated potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. In addition to its role in cancer therapy, MLN8054 has also been studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and parasitic infections.
Propiedades
Nombre del producto |
2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C19H20ClN3O2 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-10-12-23(13-11-22)19(25)15-7-3-5-9-17(15)21-18(24)14-6-2-4-8-16(14)20/h2-9H,10-13H2,1H3,(H,21,24) |
Clave InChI |
SBQVEHZQVIAQAW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)


![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)




![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

